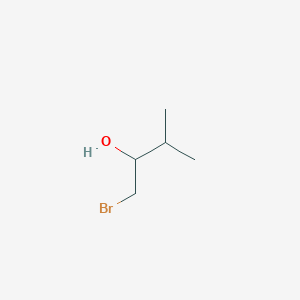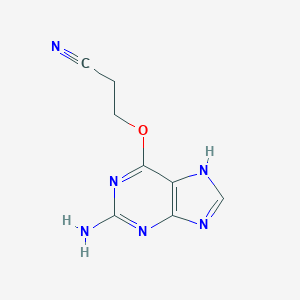
O(6)-(2-Cyanoethyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O(6)-(2-Cyanoethyl)guanine, commonly referred to as O6CEG, is a synthetic guanine derivative that has gained significant attention in the scientific community due to its potential applications in cancer treatment. It is a DNA alkylating agent that selectively targets cancer cells, making it a promising candidate for chemotherapy.
Mecanismo De Acción
O6CEG is an alkylating agent that specifically targets the O6 position of guanine in DNA. This leads to the formation of adducts, which can cause DNA damage and ultimately lead to cell death. The selectivity of O6CEG for cancer cells is thought to be due to the higher levels of DNA replication and repair in cancer cells, which make them more susceptible to DNA damage.
Efectos Bioquímicos Y Fisiológicos
O6CEG has been shown to have a range of biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and cause DNA damage. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O6CEG has several advantages for lab experiments. It is relatively easy to synthesize and has a well-understood mechanism of action. It also has the potential to selectively target cancer cells, making it a promising candidate for chemotherapy. However, there are also limitations to its use in lab experiments. It can be difficult to obtain sufficient quantities of pure O6CEG, and its use may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on O6CEG. One area of interest is the development of new synthesis methods that can produce larger quantities of pure O6CEG. Another area of research is the optimization of O6CEG for use in cancer treatment, including the development of new delivery methods and combination therapies. Additionally, there is potential for the use of O6CEG in other fields, such as the treatment of autoimmune diseases.
Métodos De Síntesis
O6CEG can be synthesized through a multi-step process involving the reaction of 2-cyanoethyl bromide with guanine, followed by the addition of a base and a solvent. The final product is obtained through purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
O6CEG has been extensively studied for its potential use in cancer treatment. It has been found to selectively target cancer cells by alkylating the O6 position of guanine in DNA, which leads to DNA damage and cell death. This mechanism of action makes it a promising candidate for chemotherapy, as it has the potential to kill cancer cells while sparing healthy cells.
Propiedades
Número CAS |
118822-55-2 |
|---|---|
Nombre del producto |
O(6)-(2-Cyanoethyl)guanine |
Fórmula molecular |
C8H8N6O |
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
3-[(2-amino-7H-purin-6-yl)oxy]propanenitrile |
InChI |
InChI=1S/C8H8N6O/c9-2-1-3-15-7-5-6(12-4-11-5)13-8(10)14-7/h4H,1,3H2,(H3,10,11,12,13,14) |
Clave InChI |
SGRXVOKUPDFBAC-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCC#N |
SMILES canónico |
C1=NC2=C(N1)C(=NC(=N2)N)OCCC#N |
Otros números CAS |
118822-55-2 |
Sinónimos |
O(6)-(2-cyanoethyl)guanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
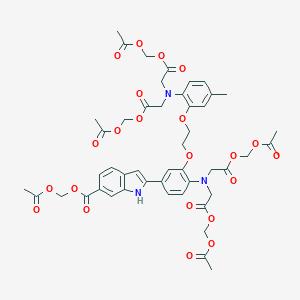
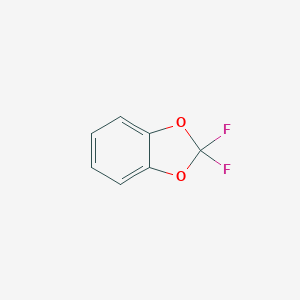
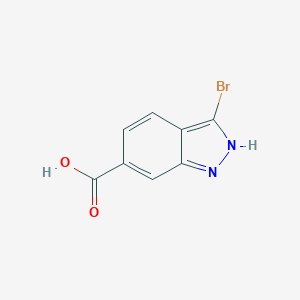
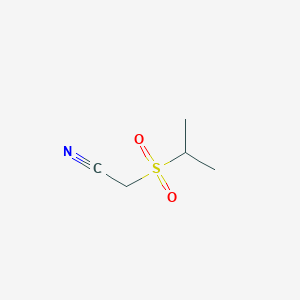
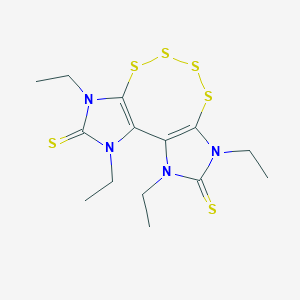
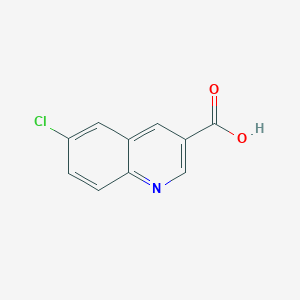
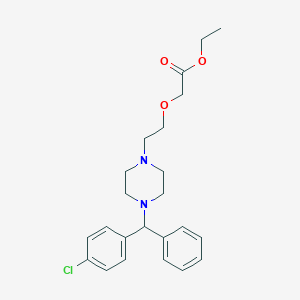
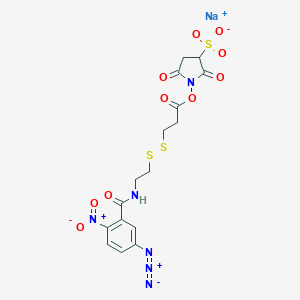
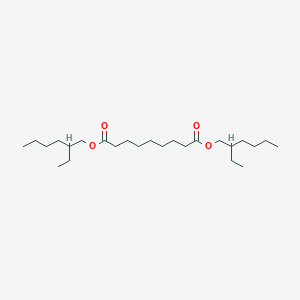
![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
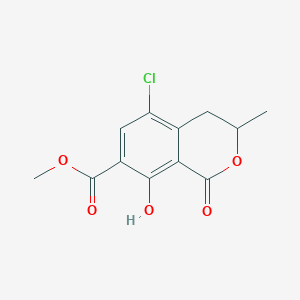
![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
